2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid
Overview
Description
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid is a compound that belongs to the diketopiperazine family. It is known for its role as an impurity in aspartame, a widely used artificial sweetener . This compound has a molecular formula of C13H14N2O4 and a molecular weight of 262.26 g/mol .
Mechanism of Action
Target of Action
It is known that this compound is a degradation product of aspartame , a low-calorie sweetener. As such, it may interact with the same targets as aspartame, which primarily affects taste receptors.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid . For instance, aspartame is known to decompose under heat, moisture, and pH stress into its constituent amino acids and this compound . Therefore, the presence and concentration of this compound can be influenced by the storage and handling conditions of aspartame.
Biochemical Analysis
Biochemical Properties
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid plays a significant role in biochemical reactions, particularly as a scaffold for constructing biologically active compounds with therapeutic applications . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been noted to interact with enzymes involved in the metabolism of aspartame, leading to its degradation . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the levels of key neurotransmitters such as dopamine and its metabolites in the brain . This suggests that it may have a role in modulating neurological functions and could potentially be used in therapeutic applications targeting neurological disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit certain enzymes involved in the metabolic pathways of aspartame . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that it remains relatively stable under controlled conditions, but its degradation products can also have biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating neurotransmitter levels and improving cognitive functions . At higher doses, it can exhibit toxic or adverse effects, including potential neurotoxicity and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of aspartame. It interacts with enzymes such as peptidases and hydrolases, which facilitate its breakdown into smaller metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target tissues . The compound’s distribution can influence its overall biological activity and effectiveness in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and optimize its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid involves multiple steps. One common method includes the reaction of benzylamine with acetoacetic acid, followed by cyclization and oxidation steps . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using high-performance liquid chromatography (HPLC) to ensure purity and consistency . This method allows for the separation and quantification of the compound from other impurities, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid has various applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of impurities in aspartame.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in drug metabolism.
Comparison with Similar Compounds
Cycloaspartylphenylalanine: Another diketopiperazine with similar structural features.
Aspartame Impurity A: A related compound found as an impurity in aspartame.
Uniqueness: 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid is unique due to its specific structural configuration and its role as an impurity in aspartame. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHJXYUDIBQDDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044244 | |
Record name | 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-cis-Cyclo(aspartylphenylalanyl) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55102-13-1, 5262-10-2 | |
Record name | 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S-cis)-5-benzyl-3,6-dioxopiperazine-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-cis-Cyclo(aspartylphenylalanyl) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256 - 258 °C | |
Record name | L-cis-Cyclo(aspartylphenylalanyl) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031360 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid in relation to aspartame?
A1: this compound, also known as diketopiperazine (DKP), is a known degradation product of aspartame. [] Aspartame, a widely used artificial sweetener, can degrade under various conditions, forming DKP. Monitoring DKP levels is crucial for ensuring the quality and safety of aspartame-containing products.
Q2: How does the research paper propose to analyze this compound in aspartame?
A2: The research paper details a method for determining the concentration of this compound in aspartame using High Performance Liquid Chromatography (HPLC). [] HPLC is a widely used analytical technique that allows for the separation and quantification of individual components within a mixture. This method can be valuable for quality control purposes in the food and pharmaceutical industries.
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